{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[3-(3-methylbutoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-11(2)7-9-15-13-5-3-4-12(10-13)6-8-14;/h3-5,10-11H,6-9,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGBGQDZCWNLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657968 | |
| Record name | 2-[3-(3-Methylbutoxy)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201633-60-4, 1178489-28-5 | |
| Record name | Benzeneethanamine, 3-(3-methylbutoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201633-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(3-Methylbutoxy)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride typically involves the reaction of 3-(3-methylbutoxy)benzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of {2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : {2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride
- Molecular Formula: C₁₃H₂₂ClNO
- Molecular Weight : 243.78 g/mol ()
- CAS Numbers : 17220-38-1 () and 1178489-28-5 (). The discrepancy in CAS numbers may reflect positional isomerism or distinct synthetic pathways.
- Synonyms: Benzeneethanamine, 3-(3-methylbutoxy)-, hydrochloride ().
Structural Features :
The compound consists of a phenethylamine backbone substituted at the meta position with a 3-methylbutoxy group (isoamyloxy). The primary amine is protonated as a hydrochloride salt, enhancing solubility and stability ().
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Detailed Analysis of Structural and Functional Differences
Substituent Position and Electronic Effects
- Meta vs. Para Substitution: The target compound’s meta-3-methylbutoxy group creates distinct electronic effects compared to the para isomer ().
- Methoxy Additions : The compound in incorporates a 3-methoxy group adjacent to the 3-methylbutoxy substituent. This increases polarity and hydrogen-bonding capacity, which could influence pharmacokinetics (e.g., solubility, metabolic stability) .
Amine Functionalization
- Primary vs. Secondary Amines : The target compound’s primary amine (NH₃⁺) contrasts with secondary amines in compounds like (Butan-2-yl)(3-phenylbutyl)amine hydrochloride (). Primary amines generally exhibit higher solubility in aqueous media but may be more susceptible to oxidation .
Biological Activity
{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride is a chemical compound with significant potential in biological research and medicinal applications. It is categorized under the class of amines, specifically phenethylamines, characterized by a phenyl ring attached to an ethylamine structure. The unique 3-methylbutoxy substituent on the phenyl ring contributes to its distinct chemical properties and potential biological activities.
- Molecular Formula: C13H22ClNO
- Molecular Weight: Approximately 243.77 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is believed to function as a ligand, modulating the activity of various receptors or enzymes. This modulation can lead to diverse biochemical and physiological effects, depending on the specific target involved.
Biological Activities
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Neurotransmitter Modulation: The compound may influence neurotransmitter systems, potentially affecting mood and cognition.
- Antimicrobial Properties: Similar compounds have shown efficacy against certain pathogens, suggesting potential for this compound in antimicrobial applications .
- Pharmacological Effects: Its role in drug development is under investigation, particularly for therapeutic applications related to neurological disorders.
Research Findings and Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Structure-Activity Relationship (SAR) Studies : Research has indicated that modifications in the structure can significantly alter potency and efficacy at receptor sites. For instance, changes in substituents on the phenyl ring can enhance or diminish binding affinity .
- Antimicrobial Activity : A related compound, β-Phenylethylamine hydrochloride (PEA-HCl), demonstrated antimicrobial properties with minimal inhibitory concentrations (MICs) against Escherichia coli and Salmonella enterica at 20.75 mmol/mL. This suggests that structural analogs may exhibit similar antimicrobial effects .
Data Tables
| Compound | Target Activity | EC50 (nM) | Remarks |
|---|---|---|---|
| This compound | Neurotransmitter receptor modulation | TBD | Potential for mood regulation |
| β-Phenylethylamine hydrochloride | Antimicrobial against E. coli | 20.75 mmol/mL | Effective in food processing applications |
| Various analogs | SAR studies on binding affinity | Varies | Correlates with structural modifications |
Future Directions
Further research is necessary to elucidate the specific mechanisms and efficacy of this compound in biological systems. Key areas for future exploration include:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
- Investigation into the compound's safety profile and potential side effects.
- Clinical trials to evaluate therapeutic efficacy in targeted disorders.
Q & A
Basic Research Questions
Q. What are the optimized methods for synthesizing {2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step alkylation and amination reactions. Key steps include:
- Intermediate Preparation : Start with 3-(3-methylbutoxy)phenethylamine, followed by HCl salt formation.
- Catalyst Optimization : Use palladium-based catalysts for coupling reactions to enhance efficiency .
- Temperature Control : Maintain temperatures between 50–70°C during amination to avoid side products.
- Yield Improvement : Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallize the final product in ethanol .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm structure via - and -NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d6) .
- HPLC : Verify purity (>95%) with a C18 column and mobile phase of acetonitrile/water (70:30, 0.1% TFA) .
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion peaks (expected m/z: ~215.7 for CHClNO) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Soluble in polar solvents (e.g., water: ~4 mg/mL; DMSO: >5 mg/mL). Test solubility gradients using UV-Vis spectroscopy at λ = 254 nm .
- Stability : Store at -20°C in airtight containers. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers investigate receptor-binding interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., alpha-glucosidase) based on hydrophobic residue binding (e.g., Leu 214, Phe 256) .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (K) with receptors .
Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC values) across studies?
- Methodological Answer :
- Assay Standardization : Use consistent buffer systems (e.g., 10× PBS, pH 7.4) and control compounds (e.g., Fluoxetine for serotonin reuptake assays) .
- Data Normalization : Express activity relative to internal standards (e.g., % inhibition of a known inhibitor) to reduce inter-lab variability .
Q. What are the degradation pathways of this compound under acidic/basic conditions, and how can they be mitigated?
- Methodological Answer :
- Forced Degradation Studies : Expose to 0.1M HCl/NaOH at 60°C for 24 hours. Analyze degradation products via LC-MS/MS.
- Mitigation Strategies : Add antioxidants (e.g., 0.01% BHT) or use lyophilization to enhance shelf life .
Q. How to perform single-crystal X-ray diffraction (SC-XRD) for structural elucidation?
- Methodological Answer :
- Crystallization : Grow crystals via vapor diffusion (solvent: methanol/water 1:1).
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Analysis : Refine structures with SHELXL-97; expect hydrogen bonding between NH and chloride ions .
Q. What electrochemical methods are suitable for characterizing redox properties?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in 0.1M KCl. Scan from -1.0 to +1.0 V at 100 mV/s.
- Interpretation : Look for oxidation peaks near +0.5 V (amine group) and reduction peaks at -0.3 V .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
